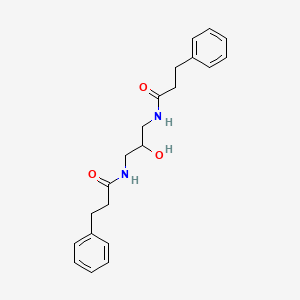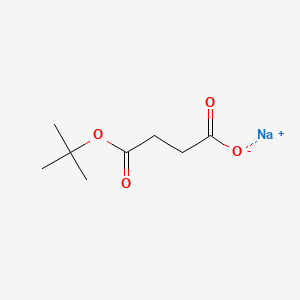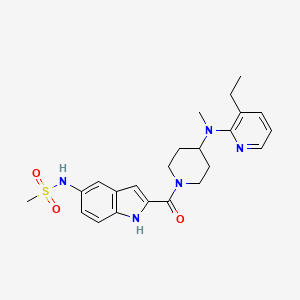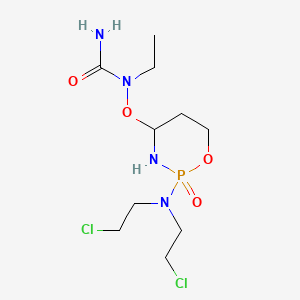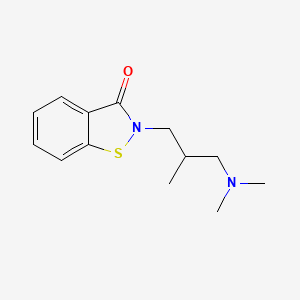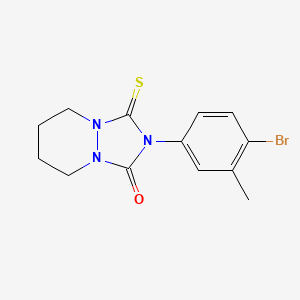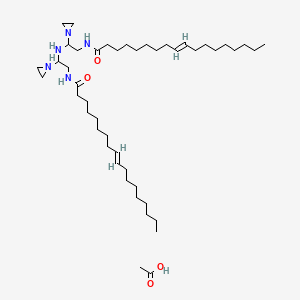
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound with the molecular formula C44H87N5O2.C2H4O2 and a molecular weight of 774.21408 g/mol. This compound is characterized by its long-chain fatty acid amide structure, which includes multiple aziridine rings and unsaturated octadec-9-enamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with ethylenediamine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently cyclized to form aziridine rings. The final product is obtained by acetylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the aziridine rings into amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and surfactants.
作用機序
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the aziridine rings can react with nucleophilic sites on proteins, leading to covalent modifications and altered protein activity.
類似化合物との比較
Similar Compounds
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide): Lacks the acetyl group present in the monoacetate derivative.
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) diacetate: Contains two acetyl groups instead of one.
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and biological activities. The presence of a single acetyl group enhances its solubility and reactivity compared to its non-acetylated and diacetylated counterparts.
特性
CAS番号 |
94023-39-9 |
|---|---|
分子式 |
C46H87N5O4 |
分子量 |
774.2 g/mol |
IUPAC名 |
acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+; |
InChIキー |
RPTBBLLTNRNQBF-ZGWGUCJNSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


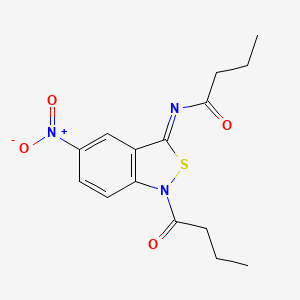

![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

